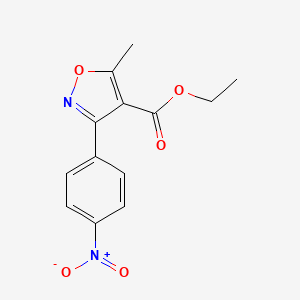

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate

Description

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a 4-nitrophenyl group at the 3-position and an ethyl ester at the 4-position of the isoxazole ring. Isoxazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity.

Synthesis and Structural Features

The compound is typically synthesized via a multi-step procedure involving:

Oxime Formation: Reaction of an aldehyde (e.g., 4-nitrobenzaldehyde) with hydroxylamine hydrochloride to form an oxime intermediate .

Isoxazole Cyclization: Reaction of the oxime with ethyl 2-butenoate in the presence of oxidizing agents (e.g., Oxone®) to form the isoxazole core .

Purification: Automated flash chromatography or recrystallization yields the final product .

The 4-nitrophenyl group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and physical properties. The ethyl ester enhances lipophilicity, making it a versatile intermediate for further derivatization, such as hydrolysis to carboxylic acids or coupling to amines for carboxamide synthesis .

Properties

CAS No. |

7035-82-7 |

|---|---|

Molecular Formula |

C13H12N2O5 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

ethyl 5-methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 |

InChI Key |

RVLHUCKJURWJIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate typically involves the following steps:

Cycloaddition Reaction: The initial step involves the formation of the isoxazole ring through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution: The isoxazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. The major products formed from these reactions include nitro and amino derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate exhibit a variety of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Isoxazole derivatives have been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Anticancer Potential : Some studies have indicated that isoxazole derivatives can inhibit cancer cell proliferation, suggesting a role in cancer therapeutics .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound in medicinal chemistry:

- Drug Development : Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity, making it suitable for developing new pharmaceuticals.

- Targeted Therapy : Interaction studies show its binding affinity with biological targets, which can be exploited for designing targeted therapies in conditions like rheumatoid arthritis and other inflammatory disorders.

- Research Tool : The compound serves as a useful tool in biological research for studying the mechanisms of action of isoxazole derivatives.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

- Polymer Chemistry : Its reactivity can be utilized in synthesizing novel polymers with specific properties for industrial applications.

- Dyes and Pigments : The nitrophenyl group can impart color properties, making it useful in dye synthesis for textiles and coatings.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various isoxazole derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of isoxazole derivatives demonstrated that this compound reduced inflammatory markers in vitro, suggesting its applicability in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The isoxazole ring can also interact with cellular proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Nitrophenyl Derivatives

Key Observations :

Thiophenyl Derivatives

Key Observations :

Other Aryl Derivatives

Key Observations :

- Methylthio substituents may modulate metabolic stability and binding interactions in biological systems .

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives

Key Observations :

- The ethyl ester form is more lipophilic, favoring cellular uptake, while the carboxylic acid is water-soluble and reactive in amide bond formation .

Biological Activity

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The compound is characterized by its isoxazole ring, which is known to impart various biological properties.

2. Biological Activity Overview

This compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown potent anti-inflammatory activity, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). It operates through the inhibition of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 .

- Antiproliferative Properties : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. It has been found to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .

- Immunomodulatory Effects : this compound has demonstrated immunosuppressive properties, inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. This suggests potential applications in autoimmune diseases and transplant rejection .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial for the expression of various inflammatory genes. This inhibition leads to reduced levels of inflammatory cytokines .

- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, the compound promotes apoptotic cell death in cancer cells .

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

5. Comparative Analysis with Related Compounds

A comparison with similar isoxazole derivatives reveals that this compound exhibits superior anti-inflammatory and antiproliferative activities compared to other compounds within the same class.

| Compound | Anti-inflammatory Activity | Antiproliferative Activity (IC50) |

|---|---|---|

| Compound A | Moderate | 25 µM |

| This compound | High | 12 µM |

| Compound B | Low | >50 µM |

6. Conclusion

This compound presents a promising candidate for further research due to its multifaceted biological activities, particularly in anti-inflammatory and anticancer applications. Future studies should focus on elucidating its pharmacokinetics and potential therapeutic applications in clinical settings.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate?

The compound is synthesized via Claisen-Schmidt condensation of 4-nitroacetophenone derivatives with ethyl cyanoacetate, followed by cyclization using sulfur or thiourea catalysts. For derivatives, thiosemicarbazide condensation under basic conditions (e.g., potassium hydroxide in ethanol) is utilized to introduce pyrazole-carbothioamide moieties . Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography.

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the structural configuration of this compound?

SC-XRD analysis involves growing high-quality crystals via slow evaporation (e.g., in ethanol/water mixtures). Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts. The SHELX suite (SHELXL for refinement) is used to solve the structure, with R-factors < 0.05 indicating high precision. For example, bond lengths and angles for the isoxazole ring and nitrophenyl substituent are validated against DFT-optimized geometries .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assignments focus on the isoxazole methyl group (δ 2.5–2.7 ppm, singlet) and nitrophenyl aromatic protons (δ 7.8–8.2 ppm). The ester carbonyl (C=O) appears at ~170 ppm in 13C NMR .

- ESI-MS : Molecular ion peaks (e.g., m/z 438 [M+1]+) confirm molecular weight, with fragmentation patterns verifying substituent stability .

Q. What preliminary biological screening has been conducted on this compound?

Derivatives exhibit antiproliferative activity against MCF-7 breast cancer cells (IC50 values in µM range). Assays include MTT viability tests, with IC50 calculated using non-linear regression. Positive controls (e.g., doxorubicin) validate experimental conditions .

Advanced Research Questions

Q. How are molecular docking studies utilized to predict DHFR inhibition by derivatives of this compound?

Docking (e.g., using AutoDock Vina or Discovery Studio) targets the human dihydrofolate reductase (DHFR) active site (PDB: 1KMS). Ligand preparation involves energy minimization (MMFF94 force field), while grid parameters focus on key residues (e.g., Phe31, Leu22). Docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC50, and hydrogen bonding with Thr56/Asn64 residues enhances binding affinity .

Q. What strategies resolve contradictions in crystallographic data, such as pseudosymmetry or twinning?

High-resolution data (≤ 0.8 Å) and SHELXL refinement with TWIN/BASF commands address twinning. For pseudosymmetry, the ADDSYM algorithm detects missed symmetry elements. R1/wR2 discrepancies > 2% trigger re-examination of disorder modeling or hydrogen placement .

Q. How do structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

- Electron-withdrawing groups : The 4-nitrophenyl moiety enhances π-π stacking with DHFR’s hydrophobic pocket.

- Methyl substitution : At C5 of the isoxazole, it reduces steric hindrance, improving ligand-receptor complementarity. Quantitative SAR (QSAR) models using Hammett constants (σ) and Hansch parameters predict logP and IC50 trends .

Q. What challenges arise in the asymmetric synthesis of chiral isoxazole derivatives?

The Corey-Bakshi-Shibata (CBS) reduction of ketone intermediates requires chiral catalysts (e.g., (R)-CBS) for enantioselectivity (>90% ee). Competing epimerization during esterification is mitigated via low-temperature (-20°C) reactions and anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.